N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is an organic compound with a complex structure that includes a benzodioxepine ring system
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-2-13-6-3-4-7-15(13)19-18(20)14-8-9-16-17(12-14)22-11-5-10-21-16/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,19,20) |
InChI Key |
ROAIZOFKQKIBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the formation of the benzodioxepine ring followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate ethylphenylamine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and inflammatory diseases .
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or material properties .
Comparison with Similar Compounds
- N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide
- N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
Uniqueness: N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique benzodioxepine ring system, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and contributes to its versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
